2,4-Bis(methylsulfonyl)-1-bromobenzene
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Overview
Description
2,4-Bis(methylsulfonyl)-1-bromobenzene is an organic compound with the molecular formula C8H9BrO2S2 It is characterized by the presence of two methylsulfonyl groups attached to a benzene ring, along with a bromine atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylsulfonyl)-1-bromobenzene typically involves the bromination of 2,4-dimethylsulfonylbenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methylsulfonyl)-1-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl groups can be oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form 2,4-dimethylsulfonylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvents (acetic acid, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Corresponding substituted benzene derivatives.
Oxidation: 2,4-Bis(methylsulfonyl)-1-benzenesulfonic acid.
Reduction: 2,4-Dimethylsulfonylbenzene.
Scientific Research Applications
2,4-Bis(methylsulfonyl)-1-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylsulfonyl)-1-bromobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the methylsulfonyl groups can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylsulfonylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2,4-Bis(methylsulfonyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2,4-Bis(methylsulfonyl)-1-fluorobenzene:
Uniqueness
2,4-Bis(methylsulfonyl)-1-bromobenzene is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo various chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-2,4-bis(methylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSYPWJDNQYQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284228 |
Source
|
Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-15-4 |
Source
|
Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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